N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide
Description
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c22-13-18-17-10-3-4-11-19(17)25-21(18)23-20(24)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-2,5-9H,3-4,10-12H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNQVPNFSMEJHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form the Tetrahydrobenzothiophene Core
The tetrahydrobenzothiophene scaffold is synthesized via a Friedel-Crafts alkylation or cyclization of a thiophene precursor. For example:
Nitrile Group Introduction
The cyano group at position 3 is introduced via nucleophilic substitution or through a precursor strategy:
-
Method A : Treatment of 3-bromo-4,5,6,7-tetrahydro-1-benzothien-2-amine with sodium cyanide in DMSO at 80°C.
-
Method B : Use of a Reformatsky reaction with ethyl cyanoacetate, followed by hydrolysis and decarboxylation.
Preparation of 2-(1-Naphthyl)acetic Acid
Friedel-Crafts Acylation
1-Naphthylacetic acid is synthesized via Friedel-Crafts acylation of naphthalene:
-
Reagents : Acetyl chloride, AlCl₃ catalyst in dichloromethane.
-
Yield : 85–90% after recrystallization from ethanol.
Oxidation of 1-Naphthylethanol
Alternative route:
-
Oxidation : 1-Naphthylethanol is oxidized with Jones reagent (CrO₃/H₂SO₄) to yield the carboxylic acid.
Amide Bond Formation
Activation of 2-(1-Naphthyl)acetic Acid
The carboxylic acid is activated as an acyl chloride or mixed anhydride:
Coupling with Core A
The amine (Core A) is reacted with the activated acid under basic conditions:
-
Conditions : DCM, 0°C to room temperature, 12 hours, with triethylamine as a base.
-
Coupling reagents : EDCl/HOBt or HATU in DMF for higher yields (75–80%).
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, naphthyl), 3.41 (s, 2H, CH₂CO), 2.89–2.72 (m, 4H, tetrahydrobenzothiophene).
-
MS (ESI) : m/z 365.1 [M+H]⁺.
Optimization and Challenges
Reaction Yield Improvements
-
Solvent screening : DMF outperforms THF and DCM in coupling efficiency (Table 1).
Table 1: Solvent Effects on Amide Coupling
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 78 | 95 |
| THF | 62 | 88 |
| DCM | 45 | 82 |
Byproduct Mitigation
Scale-Up Considerations
Industrial-scale synthesis requires:
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the cyano group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Cyanogen bromide (CNBr), N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Synthesis and Characterization
The compound is synthesized through a series of chemical reactions involving readily available reagents. The synthesis often involves a two-stage protocol that includes the formation of intermediates followed by the final coupling reaction. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Inhibitory Effects on Kinases
Research indicates that N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide exhibits potent inhibitory activity against specific kinases, particularly JNK2 and JNK3. Studies report that certain derivatives of this compound show significant selectivity within the mitogen-activated protein kinase (MAPK) family, making them valuable in the study of signaling pathways involved in various diseases .
| Compound | JNK2 IC50 | JNK3 IC50 | Selectivity |
|---|---|---|---|
| 5a | 6.5 | 6.7 | High |
| 11a | 6.5 | 6.6 | High |
Anti-inflammatory Properties
Molecular docking studies suggest that this compound can act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The docking results indicate favorable interactions within the enzyme's active site, which could lead to further development as an anti-inflammatory agent .
Cancer Research
Due to its kinase inhibitory properties, this compound is being investigated for its potential role in cancer therapy. The inhibition of JNK pathways has been linked to reduced tumor growth in various cancer models .
Neurological Disorders
The selective inhibition of JNK kinases also suggests a possible application in treating neurodegenerative diseases where these pathways are dysregulated. Research into this area is ongoing, with preliminary findings indicating that modulation of these pathways could ameliorate symptoms associated with conditions such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Anti-Inflammatory Activity
- N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)amides (JNK2/3 Inhibitors): Derivatives sharing the tetrahydrobenzothiophene core but substituted with varied amide groups (e.g., adamantane carboxamide) exhibit selective inhibition of JNK2/3 kinases, which are implicated in neurodegenerative diseases. Unlike the target compound, these analogues prioritize kinase inhibition over COX/LOX modulation, highlighting structural flexibility for divergent therapeutic targets .
- Pyrazolone-Thiazole Hybrids: Compounds like N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazin-4-yl)amino]methyl]phenyl]sulfonyl acetamide (compound 3) incorporate sulfonyl and pyrazine moieties. These modifications enhance 5-LOX selectivity but reduce COX-2 affinity compared to the target compound .
Insecticidal and Agricultural Analogues
- N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2): This pyridine-based acetamide derivative demonstrates superior insecticidal activity against cowpea aphids (Aphis craccivora Koch) compared to acetamiprid. The chlorophenyl and styryl groups enhance lipophilicity, favoring pest control applications over anti-inflammatory use .
Antimicrobial Derivatives
- N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamides: Substituting the 1-naphthyl group with arylphenyl moieties (e.g., 2-methylphenoxy) confers broad-spectrum antibacterial and antifungal activity. For instance, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-methylphenoxy)acetamide (CID 759817) shows efficacy against Gram-positive bacteria, with structural variations directly influencing microbial target specificity .
Kinase Inhibitors and Anticancer Candidates
- Thieno[2,3-d]pyrimidine Sulfanyl Acetamides: Compounds like N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide exhibit potent p38 MAPK inhibition (docking score: 29.36 kcal/mol), a target in cancer and autoimmune diseases. The thienopyrimidine group enhances kinase binding compared to the naphthyl group in the target compound .
Comparative Pharmacological and Physicochemical Data
Structure-Activity Relationship (SAR) Insights
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide is a compound that has garnered attention for its biological activity, particularly as an inhibitor of specific kinases involved in various cellular processes. This article delves into the compound's biological activity, focusing on its mechanism of action, pharmacological properties, and relevant research findings.
This compound primarily acts as a selective inhibitor of c-Jun N-terminal kinases (JNK), specifically JNK2 and JNK3. These kinases play critical roles in stress responses, apoptosis, and inflammation. The compound exhibits potent inhibitory activity against JNK3 (pIC50 = 6.7) and JNK2 (pIC50 = 6.5), while showing no significant activity against JNK1 .
Inhibition of JNK Kinases
The inhibition of JNK kinases by this compound has been demonstrated through various biochemical assays. For instance, it was noted that the compound binds to the ATP-binding site of JNK3, forming hydrogen bonds that stabilize the interaction . The selectivity profile indicates that it does not significantly inhibit other members of the MAPK family such as ERK2 and p38α, making it a valuable tool for studying JNK-mediated pathways without off-target effects .
Cellular Effects
In cell-based assays, this compound has been shown to modulate cellular responses to stress and inflammation. By inhibiting JNK signaling pathways, the compound can influence processes such as cell survival and apoptosis in neuronal cells . This effect is particularly relevant in neurodegenerative diseases where JNK activation contributes to neuronal cell death.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Neuroprotection : In models of neurodegeneration, treatment with this compound has shown promising results in reducing neuronal apoptosis induced by oxidative stress.
- Anti-inflammatory Effects : The compound's ability to inhibit JNK signaling has been linked to reduced production of pro-inflammatory cytokines in vitro, suggesting its potential use in inflammatory diseases .
Comparative Data
| Compound Name | Target Kinases | pIC50 (JNK2) | pIC50 (JNK3) | Selectivity |
|---|---|---|---|---|
| This compound | JNK2/JNK3 | 6.5 | 6.7 | High (no activity against JNK1) |
Q & A
Q. What are the established synthetic routes for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide, and what key reaction mechanisms are involved?
The synthesis typically involves regioselective cyclization and heterocyclic derivatization . For example, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate yields a precursor that undergoes Gewald-type thiophene ring formation or 1,3-dipolar cycloaddition to introduce substituents like the naphthyl group . Key mechanisms include:
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity and identity?
Q. What biological targets have been identified for this compound, and what in vitro assays are used to evaluate its inhibitory activity?
- Primary target : JNK2/3 kinases (c-Jun N-terminal kinases), implicated in apoptosis and stress response .
- Assays :
- Kinase inhibition assays : ATP-competitive binding evaluated via radioactive or fluorescence-based kinase assays (IC₅₀ values in nM range) .
- Cell-based assays : Antiproliferative activity tested against MCF-7 (breast adenocarcinoma) , NCI-H460 (lung cancer) , and SF-268 (CNS cancer) using MTT or SRB protocols .
Q. What are the primary cancer cell lines used in preliminary antitumor evaluations, and what protocols are followed for cytotoxicity assessments?
- Cell lines : MCF-7, NCI-H460, and SF-268 are standard due to their relevance in oncology research .
- Protocols :
Advanced Research Questions
Q. How do structural modifications at the 3-cyano and naphthyl positions influence JNK isoform selectivity, and what SAR studies support these findings?
- 3-Cyano group : Essential for ATP-binding pocket interactions ; replacing it with bulkier groups (e.g., methyl) reduces JNK2/3 affinity .
- Naphthyl moiety : Substitutions at the 1-position enhance hydrophobic interactions with JNK3’s allosteric site. For example, fluorination improves selectivity over JNK1 .
- SAR evidence : Analogues with 2-fluorobenzamide or pyrimidine-sulfanyl groups show 10-fold higher JNK3 inhibition .
Q. What computational approaches are employed to study the compound's interaction with JNK2/3, and how do docking scores correlate with experimental IC₅₀ values?
- Molecular docking : Software like AutoDock or Schrödinger Suite predicts binding poses in JNK2/3’s ATP pocket. Docking scores (e.g., −5.51 kcal/mol for ACE2 inhibitors) align with experimental IC₅₀ values when solvent effects and protein flexibility are modeled .
- MD simulations : Reveal stability of hydrogen bonds between the cyano group and JNK3’s Met149 .
Q. How can researchers resolve discrepancies in antitumor activity data across different cell lines or experimental setups?
Q. What strategies optimize the compound's pharmacokinetic properties while maintaining JNK inhibitory potency?
- Lipophilicity adjustments : Introducing polar groups (e.g., sulfonamides) reduces logP, improving solubility without compromising kinase binding .
- Metabolic stability : Cyano-to-amide substitution minimizes CYP450-mediated degradation, as shown in microsomal assays .
- Prodrug approaches : Esterification of the acetamide group enhances oral bioavailability in preclinical models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
